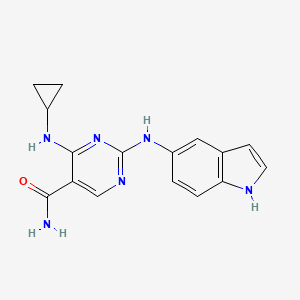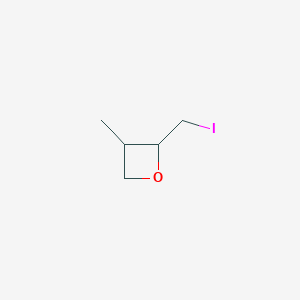![molecular formula C17H22N2OS B13872052 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a tert-butylphenyl group, a thiazole ring, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide typically involves the reaction of 4-tert-butylphenyl acetic acid with thiazole derivatives under specific conditions. The reaction is often catalyzed by agents such as palladium or copper complexes to facilitate the coupling process . The reaction conditions may include refluxing in solvents like toluene or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its electron-transporting properties in light-emitting diodes.
4,4’-di-tert-butylbenzil: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Uniqueness
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide stands out due to its unique combination of a tert-butylphenyl group and a thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22N2OS |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(15-10-18-11-21-15)19-16(20)9-13-5-7-14(8-6-13)17(2,3)4/h5-8,10-12H,9H2,1-4H3,(H,19,20) |
Clave InChI |
CNTHVYSUFBEWOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CS1)NC(=O)CC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



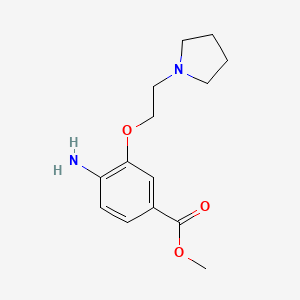
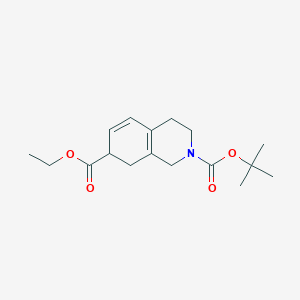


![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
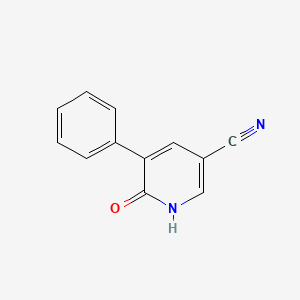
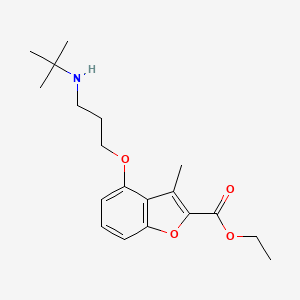
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)


